1-Methyl-5-nitrouracil

Antiviral Thymidylate Synthase Nucleoside Analog

Researchers developing modified nucleosides or screening epigenetic inhibitors require a well-characterized C5-substituted uracil building block with a free N3-H handle. 1-Methyl-5-nitrouracil (CAS 28495-88-7) delivers: • 80-90% synthetic yield via NO2BF4 nitration of 1-methyluracil, enabling scalable library synthesis. • Characterized DNMT1 inhibitor (IC50 20 µM) serving as a baseline reference for SAR campaigns. • Documented EPR parameters for unambiguous identification of nitropyrimidine radicals in DNA damage studies. Available in high purity with global shipping.

Molecular Formula C5H5N3O4
Molecular Weight 171.11 g/mol
CAS No. 28495-88-7
Cat. No. B1597072
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Methyl-5-nitrouracil
CAS28495-88-7
Molecular FormulaC5H5N3O4
Molecular Weight171.11 g/mol
Structural Identifiers
SMILESCN1C=C(C(=O)NC1=O)[N+](=O)[O-]
InChIInChI=1S/C5H5N3O4/c1-7-2-3(8(11)12)4(9)6-5(7)10/h2H,1H3,(H,6,9,10)
InChIKeyJTVBCXIVJCAUBK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility0.01 M

Structure & Identifiers


Interactive Chemical Structure Model





1-Methyl-5-nitrouracil: Chemical Identity & Procurement


1-Methyl-5-nitrouracil (CAS 28495-88-7) is a C5-substituted uracil derivative bearing a nitro group at position 5 and a methyl group at N1. This pyrimidine-2,4-dione heterocycle (molecular formula C5H5N3O4, MW 171.11 g/mol) serves as a versatile synthetic intermediate for the construction of modified nucleosides, nucleotides, and heterocyclic libraries [1]. Its distinct substitution pattern confers chemical and biological properties that differ substantively from those of both the parent 5-nitrouracil (unmethylated) and the doubly substituted 1,3-dimethyl-5-nitrouracil, making it a strategic starting material in medicinal chemistry, agrochemical development, and mechanistic probe studies [2].

Why 1-Methyl-5-nitrouracil Cannot Be Substituted


Substitution of 1-methyl-5-nitrouracil with the more common 5-nitrouracil or the fully methylated 1,3-dimethyl-5-nitrouracil introduces significant changes in reactivity, solubility, and biological target engagement that can derail experimental outcomes. The N1-methyl group in the target compound blocks hydrogen-bonding interactions that are otherwise available in unmethylated 5-nitrouracil, altering its behavior in nucleoside coupling reactions [1] and modifying its recognition by enzymes such as thymidylate synthase [2]. Conversely, the presence of a free N3-H (absent in the 1,3-dimethyl analog) preserves a reactive site essential for further derivatization and for maintaining certain pharmacophoric interactions [3]. The following quantitative evidence demonstrates why precise chemical identity matters for reproducible science and efficient procurement.

1-Methyl-5-nitrouracil: Quantitative Evidence Guide


Antiviral Activity Compared to 5-Nitro-2'-deoxyuridine

In a direct comparative study of nitrated uracil derivatives, 1-methyl-5-nitrouracil demonstrated detectable but markedly lower antiviral activity than the nucleoside analog 5-nitro-2'-deoxyuridine (5-nitro-dU) against vaccinia virus in primary rabbit kidney cell cultures [1]. While 5-nitro-dU inhibited viral replication at concentrations as low as 0.1–0.4 µg/mL, 1-methyl-5-nitrouracil required substantially higher concentrations to achieve measurable inhibition [1]. This quantitative disparity confirms that the N1-methyl base alone lacks the ribose moiety necessary for potent cellular uptake and phosphorylation, making it suitable for studies requiring a less potent comparator or for mechanistic dissection of nucleobase versus nucleoside effects [1].

Antiviral Thymidylate Synthase Nucleoside Analog

Synthetic Yield via Electrophilic Nitration

In a head-to-head synthetic study, nitration of 1-methyluracil with nitronium tetrafluoroborate (NO2BF4) in sulfolane at room temperature for 24 hours afforded 1-methyl-5-nitrouracil in 80–90% isolated yield [1]. This yield was comparable to that obtained for the parent 5-nitrouracil (from uracil) and for 1,3-dimethyl-5-nitrouracil (from 1,3-dimethyluracil), which were also produced in 80–90% yield under identical conditions [1]. In contrast, attempts to nitrate nucleosides such as uridine or 2'-deoxyuridine under the same conditions resulted in extensive glycosidic bond cleavage rather than productive nitration, yielding only traces of desired product [1].

Synthetic Chemistry Nitration Process Development

DNMT1 Enzyme Inhibition Potency

1-Methyl-5-nitrouracil was evaluated for inhibition of human DNA (cytosine-5)-methyltransferase 1 (DNMT1) in a biochemical assay using His6-tagged recombinant enzyme expressed in Sf9 insect cells, with polydeoxyinosine-polydeoxycytosine DNA as substrate [1]. The compound displayed an IC50 of 20,000 nM (20 µM) [1]. For context, a separate BindingDB entry for a more optimized DNMT1 inhibitor (CHEMBL4171233, a synthetic small molecule) reported an IC50 of 231 nM in a TR-FRET assay [2], a difference of approximately 86-fold. This indicates that while 1-methyl-5-nitrouracil engages DNMT1, its potency is modest, making it useful as a reference compound for structure-based optimization campaigns rather than as a lead candidate [1].

Epigenetics DNA Methyltransferase Enzyme Inhibition

Iminoxy Radical Formation & EPR Characterization

Upon exposure to ionizing radiation, single crystals of 1-methyl-5-nitrouracil form iminoxy radicals (R=N-Ȯ), a behavior shared with 3-methyl-5-nitrouracil and 1,3-dimethyl-5-nitrouracil, but distinct from 5-nitro-6-alkyluracils which form non-iminoxy radicals due to steric hindrance at C6 [1]. Electron paramagnetic resonance (EPR) spectroscopy quantified the nitrogen hyperfine coupling principal values for 1-methyl-5-nitrouracil as A1 = 49 G, A2 = 29 G, and A3 = 25 G, with g-values of gu = 2.0067, gv = 2.0059, and gw = 2.0020 [1]. These parameters differ subtly from those reported for 3-methyl-5-nitrouracil and 1,3-dimethyl-5-nitrouracil, enabling spectroscopic differentiation of closely related nitropyrimidine radicals [1].

EPR Spectroscopy Radiation Chemistry Free Radical

Physicochemical Property Comparison

Physical property data provide practical differentiation for handling and analytical method development. 1-Methyl-5-nitrouracil exhibits a boiling point of 313 °C at 760 mmHg and a calculated density of 1.59 g/cm³ [1]. In contrast, the parent 5-nitrouracil (CAS 611-08-5) has a reported melting point >300 °C with decomposition and a predicted boiling point of approximately 275 °C at 760 mmHg [2]. The 38 °C difference in boiling points reflects the impact of N1-methylation on intermolecular hydrogen bonding and vapor pressure, which can influence chromatographic retention times and sublimation behavior during purification [1].

Physicochemical Properties Chromatography Purity Analysis

Nucleoside Coupling Reactivity Profile

In a systematic 1H NMR kinetic study of 2'-deoxynucleoside formation, the reactivity of pyrimidine bases with α-chlorosugar was classified into two tiers [1]. 'Sufficiently reactive' bases such as uracil and 5-methyluracil (thymine) achieved near-quantitative yields with β:α ratios >4 within one hour without added catalyst [1]. In contrast, 5-nitrouracil and 5-acetyluracil were categorized as 'less reactive bases' that required the addition of ZnCl2 (0.1 equivalents) to accelerate condensation and outpace competing sugar anomerization and decomposition [1]. While 1-methyl-5-nitrouracil was not the primary subject of this specific study, its classification as a 5-nitrouracil derivative places it squarely in the 'less reactive' category, meaning that nucleoside synthesis from this compound will demand catalytic activation and careful optimization of reaction conditions to achieve acceptable β-selectivity and yield [1].

Nucleoside Synthesis Glycosylation Stereoselectivity

1-Methyl-5-nitrouracil: Research & Industrial Applications


Synthesis of 1-Substituted-5-nitrouracil Libraries

The 80–90% synthetic yield achievable via NO2BF4 nitration of 1-methyluracil [1] positions 1-methyl-5-nitrouracil as an ideal entry point for constructing libraries of N1-alkylated-5-nitrouracil derivatives. Researchers can reliably scale this transformation and subsequently derivatize the free N3-H position for further functionalization, a synthetic handle unavailable in 1,3-dimethyl-5-nitrouracil. This application is particularly relevant for medicinal chemistry programs exploring structure-activity relationships around the 5-nitrouracil pharmacophore [1].

Antiviral Mechanism: Nucleobase vs. Nucleoside

The documented differential in antiviral potency between 1-methyl-5-nitrouracil (base, low activity) and 5-nitro-2'-deoxyuridine (nucleoside, potent at 0.1–0.4 µg/mL) [1] makes this compound a valuable control in studies dissecting the contributions of cellular uptake, nucleoside kinase activation, and thymidylate synthase inhibition to observed antiviral effects. Procuring 1-methyl-5-nitrouracil enables researchers to probe whether observed bioactivity is ribose-dependent or intrinsic to the nitrouracil heterocycle [1].

DNMT1 Inhibitor Benchmarking & Scaffold Optimization

With a characterized IC50 of 20 µM against human DNMT1 [1], 1-methyl-5-nitrouracil serves as a well-defined reference compound for high-throughput screening campaigns targeting epigenetic enzymes. Its modest potency provides a baseline against which newly synthesized analogs can be compared, and its structural simplicity facilitates scaffold-hopping and fragment-based drug design efforts aimed at improving affinity toward the nanomolar range [1].

EPR Studies of Radiation-Induced DNA Damage

The precisely quantified EPR parameters for the iminoxy radical derived from 1-methyl-5-nitrouracil (A1 = 49 G, A2 = 29 G, A3 = 25 G; g = 2.0067, 2.0059, 2.0020) [1] establish this compound as an authentic standard for identifying and quantifying nitropyrimidine radical species generated in irradiated nucleic acid models. Researchers investigating radiation chemistry, DNA damage mechanisms, or developing spin-trapping methodologies can rely on these published parameters for unambiguous spectroscopic assignment [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-Methyl-5-nitrouracil

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.